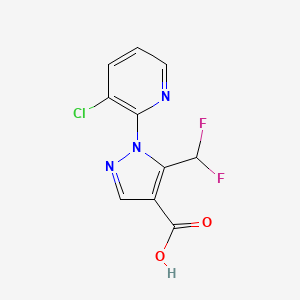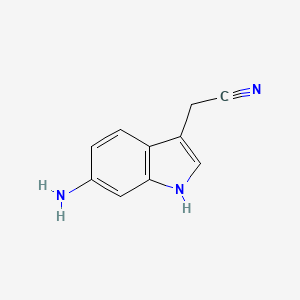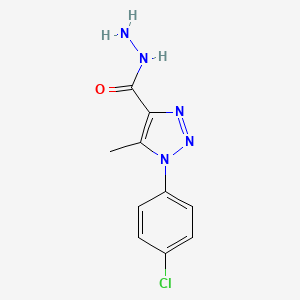
(2-Chlorobenzyl)cyanamide
Übersicht
Beschreibung
“(2-Chlorobenzyl)cyanamide” is a chemical compound with the molecular formula C8H7ClN2 . It has a molar mass of 166.61 g/mol.
Synthesis Analysis
The synthesis of cyanamides, including “(2-Chlorobenzyl)cyanamide”, has diversified significantly in recent years . Cyanamides are synthesized using non-toxic cyanation agents and cyanide sources . Both nucleophilic and electrophilic agents/systems that transfer the entire CN-group are used in the synthesis .
Molecular Structure Analysis
The molecular structure of “(2-Chlorobenzyl)cyanamide” consists of a carbon ©, hydrogen (H), nitrogen (N), and chlorine (Cl) atoms . The exact structure can be viewed using a 2D Mol file or a computed 3D SD file .
Chemical Reactions Analysis
Cyanamides, including “(2-Chlorobenzyl)cyanamide”, are used in a variety of chemical reactions . They are used in cycloaddition chemistry, aminocyanation reactions, as well as electrophilic cyanide-transfer agents . They also exhibit unique radical and coordination chemistry .
Physical And Chemical Properties Analysis
“(2-Chlorobenzyl)cyanamide” has a predicted density of 1±0.06 g/cm3 and a predicted boiling point of 266.3±42.0 °C .
Wissenschaftliche Forschungsanwendungen
Cyanation Reactions in Organic Synthesis
(2-Chlorobenzyl)cyanamide can serve as a cyanating agent in organic synthesis. It offers a safer alternative to traditional toxic cyanide sources, such as KCN or NaCN, for introducing the nitrile function into organic molecules. This is particularly useful in the synthesis of α-amino acids and chelators like EDTA .
Radical Chemistry
This compound can act as a radical starter in certain chemical reactions. For example, azobis(isobutyronitrile) (AIBN), a derivative of cyanamide, can undergo radical dediazotation to generate 2-cyanopropan-2-yl radicals, which are valuable in radical polymerization processes .
Cycloaddition Chemistry
Cycloaddition reactions are pivotal in creating complex cyclic structures, and (2-Chlorobenzyl)cyanamide can participate in these reactions due to its unique NCN connectivity. This allows for the construction of heterocycles, which are core structures in many pharmaceuticals .
Aminocyanation Reactions
The compound finds application in aminocyanation reactions, where it can add both an amino group and a cyano group across a double bond. This is a key step in synthesizing compounds with amino nitrile functionality, which are precursors to various pharmaceuticals and agrochemicals .
Electrophilic Cyanide-Transfer Agents
In electrophilic cyanide-transfer reactions, (2-Chlorobenzyl)cyanamide can transfer the cyano group to suitable nucleophiles. This method is used to introduce nitrile groups into molecules without the need for hazardous cyanide salts .
Coordination Chemistry
The compound’s ability to coordinate to metals through its cyano group makes it a candidate for developing coordination complexes. These complexes have potential applications in catalysis, material science, and as precursors for further synthetic applications .
Zukünftige Richtungen
The use of cyanamides, including “(2-Chlorobenzyl)cyanamide”, in synthetic chemistry has increased significantly in recent years . There is a particular emphasis on agents that exhibit lower toxicity . This suggests that the use of cyanamides will continue to expand in the future, particularly in the development of more sustainable and robust synthetic routes .
Eigenschaften
IUPAC Name |
(2-chlorophenyl)methylcyanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c9-8-4-2-1-3-7(8)5-11-6-10/h1-4,11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLVNCALIGQANA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorobenzyl)cyanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![7-(3',4',6'-Trimethyl-2',5'-dioxo-2',5'-dihydro-[1,1'-biphenyl]-3-yl)heptanoic acid](/img/structure/B1453287.png)

![1-[5-(Trifluoromethyl)pyridin-2-yl]azetidin-3-ol](/img/structure/B1453289.png)

![[5-(3,5-dimethyl-1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B1453294.png)


![{[6-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid](/img/structure/B1453297.png)
